N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine
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Overview
Description
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine is an organic compound that belongs to the class of methionine derivatives It is characterized by the presence of a methoxyphenyl group attached to the methionine backbone through a carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine typically involves the protection of the amino group of D-methionine followed by the introduction of the 4-methoxyphenyl group. One common method involves the use of protecting groups such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to protect the amino group. The protected methionine is then reacted with 4-methoxybenzyl chloroformate under basic conditions to introduce the 4-methoxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These synthesizers can efficiently handle the protection and deprotection steps, as well as the coupling reactions required to introduce the 4-methoxyphenyl group. The use of high-throughput techniques and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine can undergo various chemical reactions, including:
Oxidation: The methionine moiety can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine involves its interaction with specific molecular targets. The methionine moiety can be incorporated into proteins, potentially altering their function. The 4-methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure with an acetamide group instead of methionine.
4-Methoxyphenylacetic acid: Contains a methoxyphenyl group attached to an acetic acid moiety.
4-Methoxyphenol: A simpler compound with a methoxyphenyl group attached to a hydroxyl group
Uniqueness
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine is unique due to the presence of both the methionine and 4-methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
82155-46-2 |
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Molecular Formula |
C14H19NO5S |
Molecular Weight |
313.37 g/mol |
IUPAC Name |
(2R)-2-[(4-methoxyphenyl)methoxycarbonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C14H19NO5S/c1-19-11-5-3-10(4-6-11)9-20-14(18)15-12(13(16)17)7-8-21-2/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 |
InChI Key |
IDZXFPTYDMZWKD-GFCCVEGCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)N[C@H](CCSC)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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